molecular formula C9H8ClFO2 B1426072 (3-chloro-5-fluoro-phenyl)-acetic Acid Methyl Ester CAS No. 885681-63-0

(3-chloro-5-fluoro-phenyl)-acetic Acid Methyl Ester

Cat. No. B1426072
M. Wt: 202.61 g/mol
InChI Key: FCHNTLDUAYAKTG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3-Chloro-5-fluoro-phenyl)-acetic Acid Methyl Ester (CFMAE) is an organic compound with a variety of applications in the medical, agricultural, and industrial fields. CFMAE is a compound that is used in the synthesis of pharmaceuticals, pesticides, and other chemicals. CFMAE is also used as a catalyst in organic reactions, as a reagent, and as a solvent. CFMAE is a relatively new compound, having only been discovered in the early 2000s.

Scientific Research Applications

(3-chloro-5-fluoro-phenyl)-acetic Acid Methyl Ester has been used in a variety of scientific research applications, including the synthesis of pharmaceuticals, pesticides, and other chemicals. (3-chloro-5-fluoro-phenyl)-acetic Acid Methyl Ester has also been used as a catalyst in organic reactions and as a reagent. Additionally, (3-chloro-5-fluoro-phenyl)-acetic Acid Methyl Ester has been used in the synthesis of other compounds, such as 4-chloro-5-fluorophenylacetic acid and 4-chloro-5-fluoro-phenylacetic acid methyl ester.

Mechanism Of Action

The mechanism of action of (3-chloro-5-fluoro-phenyl)-acetic Acid Methyl Ester is not yet fully understood. However, it is believed that (3-chloro-5-fluoro-phenyl)-acetic Acid Methyl Ester is able to act as a catalyst in organic reactions due to its ability to bind to the substrate and form a reactive intermediate. Additionally, (3-chloro-5-fluoro-phenyl)-acetic Acid Methyl Ester can also act as a reagent, allowing it to react with other compounds and form new products.

Biochemical And Physiological Effects

The biochemical and physiological effects of (3-chloro-5-fluoro-phenyl)-acetic Acid Methyl Ester are not yet fully understood. However, it is believed that (3-chloro-5-fluoro-phenyl)-acetic Acid Methyl Ester may have a variety of effects on the human body. For example, (3-chloro-5-fluoro-phenyl)-acetic Acid Methyl Ester may have an effect on the immune system, as well as on the cardiovascular and nervous systems. Additionally, (3-chloro-5-fluoro-phenyl)-acetic Acid Methyl Ester may have an effect on the metabolism of certain drugs, as well as on the metabolism of certain vitamins and minerals.

Advantages And Limitations For Lab Experiments

(3-chloro-5-fluoro-phenyl)-acetic Acid Methyl Ester has a number of advantages and limitations when used in laboratory experiments. One of the main advantages of (3-chloro-5-fluoro-phenyl)-acetic Acid Methyl Ester is its relatively low cost, which makes it an attractive option for laboratory use. Additionally, (3-chloro-5-fluoro-phenyl)-acetic Acid Methyl Ester is relatively easy to use in laboratory experiments, as it is not highly reactive and can be used in a variety of reactions. However, (3-chloro-5-fluoro-phenyl)-acetic Acid Methyl Ester is limited by its relatively low solubility in water, which can make it difficult to use in some laboratory experiments.

Future Directions

The future of (3-chloro-5-fluoro-phenyl)-acetic Acid Methyl Ester is still largely unknown, as there are still many unanswered questions about its mechanism of action and its potential effects on the body. However, there are a number of potential future directions for (3-chloro-5-fluoro-phenyl)-acetic Acid Methyl Ester research. For example, further research into the biochemical and physiological effects of (3-chloro-5-fluoro-phenyl)-acetic Acid Methyl Ester could help to better understand its potential applications in the medical, agricultural, and industrial fields. Additionally, further research into the synthesis of (3-chloro-5-fluoro-phenyl)-acetic Acid Methyl Ester could help to develop new and improved methods for its synthesis. Finally, further research into the mechanism of action of (3-chloro-5-fluoro-phenyl)-acetic Acid Methyl Ester could help to better understand its potential effects on the human body.

properties

IUPAC Name

methyl 2-(3-chloro-5-fluorophenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClFO2/c1-13-9(12)4-6-2-7(10)5-8(11)3-6/h2-3,5H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCHNTLDUAYAKTG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=CC(=CC(=C1)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-chloro-5-fluoro-phenyl)-acetic Acid Methyl Ester

Synthesis routes and methods

Procedure details

Trimethylsilyldiazomethane (2 M solution in diethyl ether, 0.199 mL, 0.398 mmol) was added to a solution of (3-chloro-5-fluoro-phenyl)acetic acid (50 mg, 0.265 mmol) in methanol (0.5 mL) and toluene (2 mL), and the mixture was stirred at room temperature for 10 minutes. Acetic acid was added to the reaction mixture to terminate the reaction, and then the mixture was concentrated under reduced pressure to give the target compound as a colorless oil (53 mg, 99%).
Quantity
0.199 mL
Type
reactant
Reaction Step One
Quantity
50 mg
Type
reactant
Reaction Step One
Quantity
0.5 mL
Type
solvent
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
99%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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